Computed XLogP3 Lipophilicity: 6-Propyl vs. 6-Phenyl Analogue
The target compound displays an experimentally computed XLogP3 of 1.4 , placing it in the optimal CNS drug-likeness range (1–3). The direct 6-phenyl analogue has a nearly identical LogP of 1.45 . The minimal difference (ΔXLogP3 ≈ -0.05) indicates that the alkyl chain and phenyl group impart comparable overall lipophilicity, but through distinct mechanisms: the buried hydrophobic surface of the propyl chain versus the exposed aromatic surface of the phenyl ring, which may differentially affect plasma protein binding despite similar LogP values.
| Evidence Dimension | Computed logP (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile (CAS 1414513-75-9): LogP = 1.45 |
| Quantified Difference | ΔXLogP3 ≈ -0.05 |
| Conditions | Computed value from supplier technical datasheets (Smolecule, Chemsrc) |
Why This Matters
Procurement officers and medicinal chemists need to know that a simple LogP match may mask divergent molecular recognition profiles, making the propyl variant preferable when minimising aromatic interactions is desirable.
